

An In-depth Technical Guide to Leucylalanine: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Leucylalanine**

Cat. No.: **B1331210**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucylalanine (Leu-Ala) is a dipeptide composed of the amino acids L-leucine and L-alanine. As a fundamental building block of proteins and a product of protein metabolism, **Leucylalanine** is of significant interest in various fields of biochemical and pharmaceutical research. Its potential role as a signaling molecule, particularly in the context of the mTOR pathway, and its utility in prodrug development, make it a molecule of considerable scientific importance. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, analysis, and biological activities of **Leucylalanine**, tailored for a scientific audience.

Chemical Structure and Identification

Leucylalanine is a simple dipeptide formed through a peptide bond between the carboxyl group of leucine and the amino group of alanine.

Table 1: Chemical Identifiers for L-Leucyl-L-alanine

Identifier	Value
IUPAC Name	(2S)-2-[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid[1]
SMILES String	C--INVALID-LINK--NC(=O)--INVALID-LINK--C)N[1]
InChI Key	HSQGMTRYSIHDAC-BQBZGAKWSA-N[2]
CAS Number	7298-84-2[2]
Molecular Formula	C9H18N2O3[1]

Physicochemical Properties

The physicochemical properties of **Leucylalanine** are crucial for its handling, formulation, and biological activity. These properties are summarized in the table below.

Table 2: Physicochemical Properties of L-Leucyl-L-alanine

Property	Value	Reference
Molecular Weight	202.25 g/mol	--INVALID-LINK--
Appearance	White to off-white solid powder	[Various supplier data]
Melting Point	255-256 °C	[Various supplier data]
pKa (Strongest Acidic)	3.96	HMDB0028922
pKa (Strongest Basic)	8.43	HMDB0028922
Isoelectric Point (pI)	~6.20 (Calculated)	
LogP	-2.13 (Extrapolated)	HMDB0028922
Solubility in Water	~100 mg/mL	[3]
Solubility in PBS	100 mg/mL (494.44 mM) with sonication	[3]
Solubility in DMSO	Insoluble	[4]

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation and purity assessment of **Leucylalanine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum of **Leucylalanine** will exhibit characteristic signals for the protons of the leucine and alanine residues. Key signals include the α -protons of both amino acids, the protons of the leucine side chain (isobutyl group), and the methyl protons of the alanine side chain. The coupling patterns and chemical shifts are influenced by the peptide bond and the surrounding chemical environment.
- ^{13}C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. Distinct signals will be observed for the carbonyl carbons of the peptide bond and the C-terminus, the α -carbons of both residues, and the carbons of the respective side chains.

Infrared (IR) Spectroscopy

The IR spectrum of **Leucylalanine** will display characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

- N-H stretching (amine and amide): $\sim 3300\text{-}3500\text{ cm}^{-1}$
- C-H stretching (aliphatic): $\sim 2850\text{-}3000\text{ cm}^{-1}$
- C=O stretching (amide I): $\sim 1650\text{ cm}^{-1}$
- N-H bending (amide II): $\sim 1550\text{ cm}^{-1}$
- C=O stretching (carboxylic acid): $\sim 1700\text{-}1725\text{ cm}^{-1}$
- O-H stretching (carboxylic acid): Broad band around $2500\text{-}3300\text{ cm}^{-1}$

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of **Leucylalanine**. In electrospray ionization (ESI) mass spectrometry, **Leucylalanine**

will typically be observed as the protonated molecule $[M+H]^+$ at m/z 203.14. Tandem mass spectrometry (MS/MS) will reveal characteristic fragmentation patterns, including the cleavage of the peptide bond to produce b and y ions, as well as the loss of small neutral molecules like water and carbon monoxide.

Experimental Protocols

Synthesis of L-Leucyl-L-alanine (Solution-Phase Method)

This protocol outlines a general five-step solution-phase synthesis of **Leucylalanine**.

Objective: To synthesize L-Leucyl-L-alanine by forming a peptide bond between protected leucine and alanine residues.

Materials:

- L-Leucine
- L-Alanine
- Di-tert-butyl dicarbonate (Boc₂O)
- N,N-Diisopropylethylamine (DIPEA)
- Methanol (MeOH)
- Thionyl chloride (SOCl₂) or HCl gas
- N,N'-Dicyclohexylcarbodiimide (DCC) or another coupling agent
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Ethyl acetate (EtOAc)
- Sodium bicarbonate (NaHCO₃) solution

- Brine

Procedure:

- Protection of the Amino Group of Leucine:

- Dissolve L-leucine in a suitable solvent system (e.g., a mixture of dioxane and water).
- Add Boc₂O and a base such as DIPEA.
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
- Work up the reaction to isolate the N-Boc-L-leucine.

- Protection of the Carboxyl Group of Alanine:

- Suspend L-alanine in methanol.
- Cool the suspension in an ice bath and slowly add thionyl chloride or bubble in HCl gas.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Remove the solvent under reduced pressure to obtain L-alanine methyl ester hydrochloride.

- Peptide Coupling:

- Dissolve N-Boc-L-leucine and L-alanine methyl ester hydrochloride in an anhydrous solvent such as DCM.
- Add a base (e.g., DIPEA) to neutralize the hydrochloride salt.
- Add the coupling agent (e.g., DCC) and stir the reaction at room temperature.
- Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea byproduct and wash the organic layer with dilute acid, base, and brine.

- Dry the organic layer and evaporate the solvent to obtain the protected dipeptide, Boc-Leu-Ala-OMe.
- Deprotection of the Amino Group:
 - Dissolve the protected dipeptide in DCM.
 - Add an excess of trifluoroacetic acid (TFA).
 - Stir at room temperature for 1-2 hours.
 - Remove the solvent and excess TFA under reduced pressure to yield Leu-Ala-OMe as the TFA salt.
- Deprotection of the Carboxyl Group (Saponification):
 - Dissolve the product from the previous step in a mixture of methanol and water.
 - Add a solution of sodium hydroxide and monitor the hydrolysis by TLC.
 - Upon completion, neutralize the reaction mixture with a dilute acid.
 - Purify the crude **Leucylalanine** by recrystallization or chromatography.

Purification by Reversed-Phase HPLC

Objective: To purify crude **Leucylalanine**.

Instrumentation and Materials:

- Preparative HPLC system with a UV detector
- C18 reversed-phase column
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Crude **Leucylalanine** dissolved in Mobile Phase A

Procedure:

- Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).
- Inject the dissolved crude sample onto the column.
- Elute the peptide using a linear gradient of increasing Mobile Phase B concentration (e.g., 5-50% B over 30 minutes).
- Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
- Collect fractions corresponding to the main peak.
- Analyze the collected fractions for purity by analytical HPLC.
- Pool the pure fractions and lyophilize to obtain the purified **Leucylalanine** as a TFA salt.

Analysis by UPLC-MS/MS

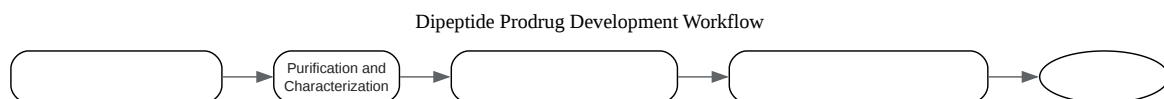
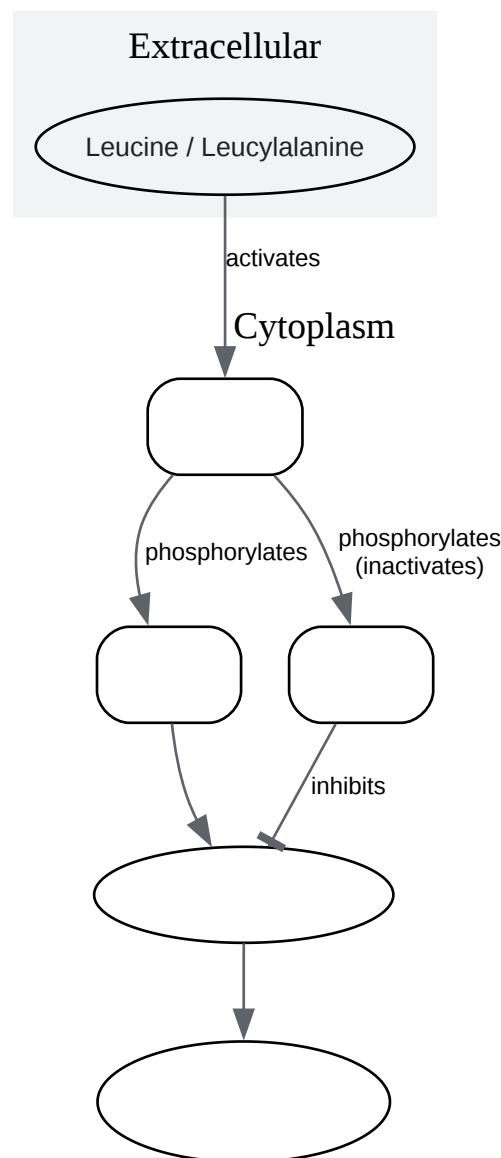
Objective: To quantify **Leucylalanine** in a biological matrix.

Instrumentation and Materials:

- UPLC system coupled to a tandem mass spectrometer
- C18 or HILIC column
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- **Leucylalanine** standard and internal standard

Procedure:

- **Sample Preparation:** Perform protein precipitation or solid-phase extraction of the biological sample.
- **Chromatographic Separation:**



- Equilibrate the column with the initial mobile phase conditions.
- Inject the prepared sample.
- Separate the analytes using a suitable gradient program.
- Mass Spectrometric Detection:
 - Optimize the MS parameters for **Leucylalanine** and the internal standard in positive ion mode.
 - Monitor the precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.
- Quantification:
 - Generate a calibration curve using the **Leucylalanine** standard.
 - Calculate the concentration of **Leucylalanine** in the samples based on the peak area ratios relative to the internal standard.

Biological Role and Signaling Pathways

While many of the biological activities of **Leucylalanine** are attributed to its constituent amino acid, L-leucine, the dipeptide itself may have distinct roles. Leucine is a well-established activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.

The mTOR Signaling Pathway

The mTOR pathway is a complex signaling network that integrates signals from growth factors, nutrients (especially amino acids), and cellular energy status. Leucine plays a critical role in activating mTORC1 (mTOR Complex 1), which in turn phosphorylates downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The phosphorylation of these targets leads to an increase in protein synthesis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Leucine Signals to mTORC1 via Its Metabolite Acetyl-Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tissue-specific regulation of 4E-BP1 and S6K1 phosphorylation by alpha-ketoisocaproate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral administration of leucine stimulates phosphorylation of 4E-bP1 and S6K 1 in skeletal muscle but not in liver of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Leucylalanine: Chemical Structure, Properties, and Biological Significance]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1331210#leucylalanine-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com